Cas no 2408972-06-3 ((7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine)

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine is a spirocyclic amine derivative characterized by its unique structural framework, combining a rigid spiro[3.3]heptane core with a functional methanamine group. The presence of dimethoxy substituents enhances its stability and modulates electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its constrained geometry offers steric control in asymmetric reactions, while the primary amine group provides a versatile handle for further derivatization. This compound is particularly useful in the development of bioactive molecules, where its balanced lipophilicity and conformational rigidity can influence binding affinity and metabolic stability. Suitable for use in medicinal chemistry and material science applications.
(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine structure
2408972-06-3 structure
Product name:(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine
CAS No:2408972-06-3
MF:C10H19NO2
MW:185.26336312294
CID:5846952
PubChem ID:146082124

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (5,5-Dimethoxyspiro[3.3]heptan-2-yl)methanamine
    • 1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine
    • 2408972-06-3
    • (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine
    • EN300-7536722
    • Inchi: 1S/C10H19NO2/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h8H,3-7,11H2,1-2H3
    • InChI Key: RNPJLPJBONVACQ-UHFFFAOYSA-N
    • SMILES: O(C)C1(CCC21CC(CN)C2)OC

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 44.5Ų

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7536722-0.25g
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine
2408972-06-3 95.0%
0.25g
$481.0 2025-03-10
Enamine
EN300-7536722-2.5g
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine
2408972-06-3 95.0%
2.5g
$1903.0 2025-03-10
Enamine
EN300-7536722-10.0g
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine
2408972-06-3 95.0%
10.0g
$4176.0 2025-03-10
Enamine
EN300-7536722-0.1g
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine
2408972-06-3 95.0%
0.1g
$337.0 2025-03-10
Enamine
EN300-7536722-0.5g
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine
2408972-06-3 95.0%
0.5g
$758.0 2025-03-10
1PlusChem
1P028SDU-1g
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine,Mixtureofdiastereomers
2408972-06-3 95%
1g
$1262.00 2024-05-22
1PlusChem
1P028SDU-10g
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine,Mixtureofdiastereomers
2408972-06-3 95%
10g
$5224.00 2024-05-22
Aaron
AR028SM6-2.5g
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine,Mixtureofdiastereomers
2408972-06-3 95%
2.5g
$2642.00 2025-02-16
Aaron
AR028SM6-500mg
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine,Mixtureofdiastereomers
2408972-06-3 95%
500mg
$1068.00 2025-02-16
Aaron
AR028SM6-5g
1-{5,5-dimethoxyspiro[3.3]heptan-2-yl}methanamine,Mixtureofdiastereomers
2408972-06-3 95%
5g
$3897.00 2023-12-15

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine Related Literature

Additional information on (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine

Comprehensive Overview of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine (CAS No. 2408972-06-3)

The compound (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine (CAS No. 2408972-06-3) is a structurally unique organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its spirocyclic framework and methanamine functional group make it a versatile intermediate for synthesizing complex bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, catalysis, and material science, aligning with current trends in sustainable chemistry and precision medicine.

One of the most intriguing aspects of 2408972-06-3 is its spiro[3.3]heptane core, a rigid bicyclic structure that enhances stereochemical control in synthetic pathways. This feature is critical for developing chiral catalysts and ligands, which are highly sought after in asymmetric synthesis. The dimethoxy groups further contribute to its solubility and reactivity, making it a valuable building block for medicinal chemistry projects targeting neurological and metabolic disorders.

In the context of AI-driven drug design, (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine has been explored as a scaffold for machine learning-based molecular optimization. Its structural complexity allows for the generation of diverse derivatives, addressing challenges in high-throughput screening and virtual compound libraries. This aligns with the growing demand for computational chemistry tools to accelerate R&D timelines.

From an industrial perspective, the compound’s stability under mild conditions makes it suitable for green chemistry applications. Companies are investigating its role in biodegradable polymers and renewable energy storage systems, reflecting the global shift toward sustainable manufacturing. Its CAS No. 2408972-06-3 is frequently cited in patents related to advanced materials, underscoring its cross-disciplinary relevance.

Analytical studies of 2408972-06-3 often employ NMR spectroscopy and mass spectrometry to confirm its purity and structural integrity. These techniques are essential for quality control in contract research organizations (CROs), where the compound is increasingly supplied as a custom synthesis product. The rise of preclinical research outsourcing has further amplified its market demand.

Looking ahead, the integration of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine into nanotechnology and targeted drug delivery systems presents exciting opportunities. Its compatibility with bioconjugation techniques could enable novel theranostic platforms, combining diagnostics and therapy—a hot topic in personalized healthcare. As such, this compound exemplifies the convergence of traditional organic synthesis and cutting-edge biomedical innovation.

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